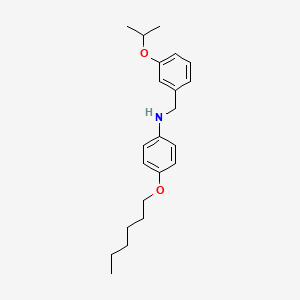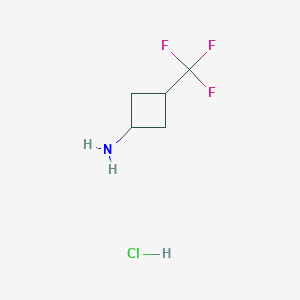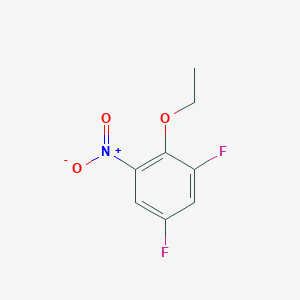
4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline
Descripción general
Descripción
4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Research has demonstrated the potential of similar compounds in synthesizing materials with unique properties. For instance, the synthesis of polyurethane cationomers incorporating anil groups has been explored for creating polymeric films with fluorescent properties. This involves the use of Schiff bases as quaternization agents, highlighting the role of anilines in developing materials with photochromic mechanisms and excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).
Molecular Dynamics and Antibacterial Activity
Compounds with structural similarities have been studied for their vibrational, structural, chemical reactivity, and antimicrobial activities. For example, the study of 4-Methoxy-N-(nitrobenzylidene)-aniline has provided insights into the effects of hydrogen bonding, chemical reactivity, and its potential antibacterial applications through molecular dynamic simulation and drug-likeness analysis (Bravanjalin Subi et al., 2022).
Liquid Crystalline Phases
The exploration of liquid crystalline phases in compounds with alkoxy and benzylidene aniline structures has been significant. Studies have identified mesomorphic phases through spectral identification and polarized light microscopy, revealing the odd-even effect of crystalline to smectic phases. This research underlines the importance of molecular structure in determining the liquid crystal behavior of these compounds (Ridha & Abdlkadhem, 2015).
Chemical Reactivity and Structural Analysis
Investigations into the chemical reactivity and structural properties of similar aniline derivatives have facilitated a deeper understanding of molecular interactions and stability. Studies involving computational and spectral analyses have helped in evaluating the relative strength of hydrogen bond interactions and their impact on molecular stability, further contributing to the knowledge on the chemical reactivity of these compounds (Mini et al., 2020).
Environmental and Biochemical Degradation
Research on the degradation of aniline in environmental and biochemical contexts has identified specific pathways and intermediates involved in the process. The study on the sulfate-reducing bacterium Desulfatiglans anilini has revealed the genes responsible for aniline activation and its conversion to 4-aminobenzoate, highlighting the complex enzymatic machinery required for this degradation process (Xie et al., 2020).
Propiedades
IUPAC Name |
4-hexoxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-6-7-15-24-21-13-11-20(12-14-21)23-17-19-9-8-10-22(16-19)25-18(2)3/h8-14,16,18,23H,4-7,15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXEVPYEWNEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)


![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)



![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

